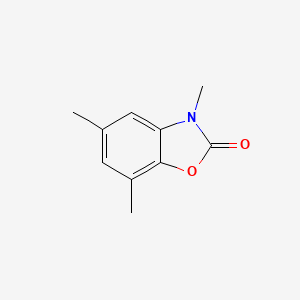

3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

90859-33-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3,5,7-trimethyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H11NO2/c1-6-4-7(2)9-8(5-6)11(3)10(12)13-9/h4-5H,1-3H3 |

InChI Key |

HXAQDUHCJNADPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=O)O2)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3,5,7 Trimethyl 1,3 Benzoxazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The ¹H NMR spectrum of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is expected to be relatively simple and highly informative. The analysis would reveal distinct signals for the three methyl groups and the two aromatic protons, with their chemical shifts providing insight into their electronic environments.

Aromatic Protons: The benzene (B151609) ring of the benzoxazolone core contains two isolated protons at the C4 and C6 positions. Due to the absence of adjacent protons, these are expected to appear as sharp singlets. Their predicted chemical shifts would be in the aromatic region, typically between δ 6.5 and 7.0 ppm.

Methyl Groups: The three methyl groups are chemically distinct and should therefore produce three separate singlet signals.

The N-methyl (N-CH₃) group, being attached to a nitrogen atom within the heterocyclic ring, is anticipated to be the most downfield of the methyl signals, likely appearing in the range of δ 3.2–3.4 ppm.

The two methyl groups attached to the aromatic ring (at C5 and C7) would resonate further upfield, with predicted chemical shifts in the δ 2.2–2.5 ppm range.

These assignments can be definitively confirmed using two-dimensional NMR techniques.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~6.7 | Singlet (s) |

| H-6 | ~6.8 | Singlet (s) |

| N-CH₃ | ~3.3 | Singlet (s) |

| C5-CH₃ | ~2.3 | Singlet (s) |

| C7-CH₃ | ~2.4 | Singlet (s) |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected.

Carbonyl Carbon: The most deshielded carbon is the carbonyl carbon (C2) of the lactam ring, which is anticipated to have a chemical shift in the range of δ 153–155 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing substituents (C3a, C5, C7, C7a) will have different chemical shifts from those bearing protons (C4, C6). The oxygen- and nitrogen-bound carbons (C7a and C3a) would appear around δ 130-145 ppm.

Methyl Carbons: The three methyl carbons will be the most shielded, appearing at the highest field (lowest ppm). The N-methyl carbon is expected around δ 28-30 ppm, while the aromatic methyl carbons would likely resonate between δ 15 and 22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~154.0 |

| C3a | ~131.0 |

| C4 | ~124.0 |

| C5 | ~132.0 |

| C6 | ~108.0 |

| C7 | ~138.0 |

| C7a | ~142.0 |

| N-CH₃ | ~29.0 |

| C5-CH₃ | ~21.0 |

| C7-CH₃ | ~16.0 |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the electronic state of the nitrogen atom. For this compound, a single signal would be expected for the nitrogen atom in the heterocyclic ring. Its chemical shift would be characteristic of a nitrogen atom in a five-membered carbamate (B1207046) system, influenced by the attached methyl group and its inclusion in the aromatic system. This technique can be particularly useful for studying electronic effects and potential intermolecular interactions involving the nitrogen atom.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In this molecule, no cross-peaks are expected in the COSY spectrum, as all proton-containing groups (the two aromatic protons and three methyl groups) are isolated from each other by quaternary carbons or heteroatoms. This lack of correlation confirms their structural isolation. grafiati.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. grafiati.com It would show cross-peaks between the proton signal at ~6.7 ppm and the carbon signal at ~124.0 ppm (C4-H4), the proton at ~6.8 ppm and the carbon at ~108.0 ppm (C6-H6), and each of the three methyl proton signals with their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. grafiati.com Key expected correlations would include:

The N-CH₃ protons showing correlations to the carbonyl carbon (C2) and the aromatic quaternary carbon C7a.

The C5-CH₃ protons correlating to C4, C5, and C6.

The C7-CH₃ protons correlating to C6, C7, and C7a.

The aromatic proton H4 showing correlations to C3a, C5, and C6.

Table 3: Key Predicted HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| N-CH₃ | C2, C7a |

| C5-CH₃ | C4, C5, C6 |

| C7-CH₃ | C6, C7, C7a |

| H-4 | C3a, C5, C6, C7a |

| H-6 | C5, C7, C7a |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. nih.gov

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl group.

C=O Stretch: The most prominent feature is expected to be a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the cyclic carbamate (lactam). For a five-membered ring lactam fused to an aromatic ring, this band typically appears at a high frequency, predicted to be in the 1760–1780 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations are expected to produce several medium-intensity bands in the 1500–1600 cm⁻¹ region.

C-O and C-N Stretches: The C-O and C-N stretching vibrations within the heterocyclic ring would contribute to the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Table 4: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050–3150 |

| Aliphatic C-H (Methyl) | Stretching | 2850–2980 |

| C=O (Lactam) | Stretching | 1760–1780 |

| Aromatic C=C | Stretching | 1500–1600 |

| C-O / C-N | Stretching | 1000–1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.gov

For this compound (C₁₀H₁₁NO₂), the molecular weight is 177.20 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at an m/z value of 177.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a Methyl Radical: A common initial fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, particularly from the N-methyl position, to yield a stable cation at m/z 162.

Loss of Carbon Monoxide: The benzoxazolone ring can undergo fragmentation by losing a molecule of carbon monoxide (CO), leading to a fragment ion at m/z 149.

Ring Cleavage: More complex fragmentation pathways involving cleavage of the heterocyclic ring can also occur, leading to various smaller charged fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity of Fragment |

|---|---|

| 177 | [M]⁺˙ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 149 | [M - CO]⁺˙ |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, which are critical parameters for understanding the molecule's conformation and steric properties. Furthermore, the analysis of the crystal lattice reveals the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the packing of molecules in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental data, a table of these specific geometric parameters for this compound cannot be generated.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

A definitive description of these interactions and the resulting packing arrangement for this compound is contingent upon the availability of its crystal structure data.

Theoretical and Computational Chemistry Studies on 3,5,7 Trimethyl 1,3 Benzoxazol 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the molecular structure and properties at the electronic level. These methods are essential for understanding the intrinsic characteristics of a molecule like 3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Using a theoretical level like B3LYP with a suitable basis set (e.g., 6-31G(d)), the calculation iteratively adjusts the positions of the atoms to find a minimum on the potential energy surface. researchgate.net The result is an optimized structure characterized by specific bond lengths, bond angles, and dihedral angles that represent the molecule's most stable conformation.

Once the geometry is optimized, an electronic structure analysis can be performed. This reveals key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Mulliken Atomic Charges: This analysis assigns a partial charge to each atom in the molecule, providing a quantitative measure of the electronic distribution and bond polarities.

Illustrative Data: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet typical, values that would be obtained from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| N-C(O) | 1.38 | |

| O-C(O) | 1.37 | |

| N-C(aryl) | 1.40 | |

| N-C(methyl) | 1.46 | |

| **Bond Angles (°) ** | ||

| O-C(O)-N | 108.5 | |

| C(aryl)-N-C(O) | 110.0 | |

| C(aryl)-N-C(methyl) | 125.0 |

Energy Landscape and Conformer Analysis, including Stereoisomer Stability

For molecules with rotatable bonds, such as the N-methyl group in this compound, multiple conformations may exist. Computational methods can be used to map the potential energy surface by systematically rotating these bonds. This analysis identifies all stable conformers (local minima on the energy landscape) and the transition states that connect them.

Thermodynamic Parameters and Enthalpies of Formation

Quantum chemical calculations can accurately predict key thermodynamic parameters. Following a geometry optimization and frequency calculation, values for enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at a standard state (typically 298.15 K and 1 atm).

The standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states, is a critical value for assessing thermodynamic stability. High-level composite methods, such as G3 or G4 theory, are often employed to calculate this value with high accuracy. researchgate.net These computational predictions are invaluable, especially when experimental thermochemical data is unavailable.

Illustrative Data: Calculated Thermodynamic Parameters for this compound This table presents the type of data generated from a frequency calculation, with exemplary values.

| Parameter | Symbol | Typical Calculated Value | Units |

| Enthalpy | H | -688.1 | Hartrees |

| Gibbs Free Energy | G | -688.2 | Hartrees |

| Entropy | S | 110.5 | cal/mol·K |

| Enthalpy of Formation | ΔfH° | -45.2 | kcal/mol |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for studying large systems or long-timescale phenomena. Molecular modeling and dynamics simulations offer complementary approaches to explore conformational behavior and predict properties.

Conformational Analysis and Molecular Mechanics (MM+)

Molecular Mechanics (MM) methods use classical physics and empirically derived force fields (like MM+ or AMBER) to calculate molecular energies. They are significantly faster than quantum methods, making them ideal for performing comprehensive conformational searches on flexible molecules.

For this compound, an MM-based conformational search would involve systematically rotating the three methyl groups to identify all low-energy conformers. This process provides a rapid overview of the molecule's flexibility and its preferred shapes, which can be crucial for understanding how it might interact with a biological target, such as an enzyme's active site. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR spectra is one of the most powerful applications of modern computational chemistry. nih.gov Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants for each nucleus in the molecule. liverpool.ac.uk

These shielding constants are then converted into chemical shifts (δ) by subtracting them from the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The resulting predicted ¹H and ¹³C NMR spectra can be compared directly with experimental data. This comparison is a robust method for confirming the chemical structure and assigning specific signals to the correct atoms in the molecule. researchgate.netnih.gov

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates how computationally predicted chemical shifts are compared with experimental data for structure verification. The values are hypothetical.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C=O | 154.5 | 153.9 | 0.6 |

| C(aryl)-O | 142.1 | 141.8 | 0.3 |

| C(aryl)-N | 130.8 | 130.5 | 0.3 |

| C-CH₃ (pos. 5) | 132.5 | 132.1 | 0.4 |

| C-CH₃ (pos. 7) | 125.0 | 124.7 | 0.3 |

| N-CH₃ | 28.9 | 28.5 | 0.4 |

Structure-Activity Relationship (SAR) Computational Methodologies (non-clinical focus)

Computational chemistry offers powerful tools to investigate the potential biological activity and physicochemical properties of molecules like this compound without the need for extensive laboratory synthesis and testing. These in silico methods are crucial in modern drug discovery and materials science for predicting molecular behavior and guiding the design of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by correlating variations in the physicochemical properties of the molecules with changes in their observed activity. biolscigroup.us For a series of benzoxazole (B165842) derivatives, a QSAR study would involve calculating a range of molecular descriptors and using statistical methods, such as multiple linear regression (MLR), to build a predictive model. nih.govijpsdronline.com

The primary goal of a QSAR study on derivatives of this compound would be to understand how different substituents on the benzoxazole core influence a particular activity. who.int Descriptors used in such a study could include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO and LUMO). biolscigroup.us

Steric descriptors: These describe the size and shape of the molecule.

A hypothetical QSAR model for a series of benzoxazole derivatives might take the following form:

Biological Activity (log 1/C) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Where 'C' is the concentration of the compound required to produce a defined biological effect, and c1, c2, etc., are coefficients determined from the regression analysis.

The following table illustrates the type of data that would be generated in a QSAR study for a hypothetical series of benzoxazole derivatives.

| Compound | Biological Activity (log 1/C) | Dipole Moment (Debye) | LogP | Molecular Weight ( g/mol ) |

| This compound | 4.5 | 2.1 | 2.5 | 191.22 |

| Derivative A | 5.2 | 2.8 | 2.9 | 225.25 |

| Derivative B | 4.8 | 2.3 | 3.1 | 239.28 |

| Derivative C | 5.5 | 3.1 | 2.7 | 211.23 |

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. esisresearch.org In the context of this compound, molecular docking could be used to investigate its potential interactions with various biological targets, such as enzymes or receptors. nih.gov This method provides insights into the binding mode and affinity of a ligand for a target protein. researchgate.net

For example, studies on other benzoxazole derivatives have explored their docking with targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and the mammalian target of rapamycin (B549165) (mTOR), which are implicated in cancer. nih.govresearchgate.net A molecular docking study of this compound would involve:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein.

Using a docking program to predict the binding poses of the ligand in the active site of the protein.

Scoring the poses based on their predicted binding affinity (e.g., in kcal/mol).

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Below is a hypothetical data table illustrating the results of a molecular docking study of this compound with several model enzymes.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

| DNA Gyrase | -7.5 | Asp73, Gly77, Ala92 |

| mTOR | -6.9 | Leu2185, Trp2239, Asp2357 |

This information can be invaluable for understanding the potential mechanism of action of the compound and for designing derivatives with improved binding affinity and selectivity.

Linear Solvation Energy Relationship (LSER) models, also known as Abraham solvation parameter models, are used to predict the partitioning of a solute between two immiscible phases, such as water and octanol. mdpi.comresearchgate.net This is a crucial parameter in understanding the pharmacokinetic properties of a molecule, as it relates to its absorption, distribution, metabolism, and excretion (ADME) profile. The LSER equation takes the general form:

log P = c + eE + sS + aA + bB + vV

Where:

log P is the logarithm of the partition coefficient.

E, S, A, B, and V are solute descriptors representing excess molar refraction, dipolarity/polarizability, hydrogen bond acidity, hydrogen bond basicity, and McGowan characteristic volume, respectively.

c, e, s, a, b, and v are solvent-specific coefficients.

By determining the solute descriptors for this compound, its partition coefficient in various solvent systems can be predicted. rsc.org These descriptors can be determined experimentally or through computational methods. researchgate.net

The following table provides a hypothetical set of LSER solute descriptors for this compound and their contribution to its predicted octanol-water partition coefficient (log P).

| LSER Solute Descriptor | Value |

| E (Excess Molar Refraction) | 0.85 |

| S (Dipolarity/Polarizability) | 1.20 |

| A (Hydrogen Bond Acidity) | 0.00 |

| B (Hydrogen Bond Basicity) | 0.45 |

| V (McGowan Volume) | 1.45 |

These computational approaches provide a powerful framework for the theoretical investigation of this compound, enabling predictions of its activity and physicochemical properties, and guiding further experimental studies.

Chemical Reactivity, Functionalization, and Derivatization Strategies for 3,5,7 Trimethyl 1,3 Benzoxazol 2 3h One

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, enabling the introduction of various functional groups onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com In 3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one, the benzene ring is activated towards electrophilic attack by the three methyl groups and the oxygen atom of the oxazolone (B7731731) ring. These groups are ortho- and para-directing. Conversely, the N-acyl group of the carbamate (B1207046) is deactivating. The positions available for substitution on the benzene ring are C4 and C6. Given the directing effects of the existing substituents, electrophiles are expected to preferentially substitute at the C6 position, which is para to the ring oxygen and ortho to the C5- and C7-methyl groups.

Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. savemyexams.com

| Reaction | Typical Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 6-Nitro-3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 6-Acetyl-3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one |

N-Substitution Reactions at the Benzoxazolone Nitrogen (e.g., alkylation, Mannich reaction)

The title compound, this compound, already possesses a methyl group at the N-3 position. Therefore, direct N-alkylation or N-acylation at this nitrogen is not feasible. However, this N-methylated structure is typically synthesized from its N-H precursor, 5,7-dimethyl-1,3-benzoxazol-2(3H)-one. The N-H proton of the benzoxazolone core is weakly acidic and can be removed by a base to form an anion, which then acts as a nucleophile.

N-Alkylation: The synthesis of the title compound would involve the reaction of 5,7-dimethyl-1,3-benzoxazol-2(3H)-one with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base like potassium carbonate or sodium hydride. beilstein-journals.org

Mannich Reaction: The Mannich reaction is another important method for functionalizing the nitrogen of N-H benzoxazolones. researchgate.netresearchgate.net This reaction involves the aminoalkylation of the acidic N-H proton with formaldehyde (B43269) and a primary or secondary amine. nih.gov For the precursor, 5,7-dimethyl-1,3-benzoxazol-2(3H)-one, this would lead to the formation of 3-(aminomethyl) derivatives. neu.edu.trnih.gov These Mannich bases are versatile intermediates for further chemical transformations.

| Reaction Type | Starting Material | Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one | 1. Base (e.g., K₂CO₃) 2. Alkyl halide (e.g., CH₃I) | 3-Alkyl-5,7-dimethyl-1,3-benzoxazol-2(3H)-one |

| Mannich Reaction | 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one | Formaldehyde, Secondary Amine (e.g., Piperidine) | 3-(Piperidin-1-ylmethyl)-5,7-dimethyl-1,3-benzoxazol-2(3H)-one |

Reactions Involving the Carbonyl Group (C=O)

The carbonyl group in the benzoxazolone ring is part of a cyclic carbamate (urethane) linkage, which makes it relatively stable and less reactive than a typical ketone carbonyl. thermofisher.com Nucleophilic attack at this carbon is possible but often leads to ring-opening rather than simple addition. msu.edu

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group. This reaction typically proceeds with the cleavage of the C-O bond, leading to the opening of the heterocyclic ring to form N-methylated amino-phenols. Milder reducing agents may not affect the carbonyl group under standard conditions. libretexts.org

Ring-Opening and Ring-Expansion Transformations

The stability of the benzoxazolone ring can be overcome under certain conditions, leading to ring-opening or rearrangement reactions. neu.edu.tr

Ring-Opening: The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions. researchgate.net For example, treatment with aqueous sodium hydroxide (B78521) at elevated temperatures would cleave the ester bond, leading to the formation of the corresponding 2-(methylamino)phenol (B3029285) derivative after decarboxylation.

Ring-Expansion: While less common for benzoxazolones compared to other heterocyclic systems, ring-expansion reactions can be envisioned through specific synthetic routes. umn.eduumn.edu For example, strategies involving the rearrangement of intermediates derived from isatin (B1672199) have been explored as an alternative pathway to the benzoxazolone core, suggesting the possibility of related transformations. umn.eduumn.edu

Synthesis of Hybrid Molecules and Conjugates

A significant strategy in modern drug discovery involves creating hybrid molecules by combining different pharmacophores to achieve enhanced or novel biological activities. The this compound scaffold can be functionalized and then linked to other heterocyclic systems. mdpi.com

To create hybrid molecules, the benzoxazolone core is typically first functionalized, for example, through an electrophilic substitution reaction (Section 5.1) to introduce a reactive handle like a haloacetyl group. This group can then be used to build or attach another heterocycle.

Thiadiazoles and Triazoles: A common approach is to convert a functionalized benzoxazolone into a thiosemicarbazide (B42300) intermediate, which can then be cyclized to form thiadiazole or triazole rings. nih.govnih.govresearchgate.net For instance, a 6-(2-chloroacetyl)-benzoxazolone derivative could react with thiosemicarbazide, followed by cyclization to yield a benzoxazolone-thiadiazole hybrid. nih.gov Similarly, click chemistry is a popular method for creating 1,2,3-triazole linkages. researchgate.netnih.gov

Coumarin (B35378): Benzoxazolone-coumarin hybrids can be synthesized by linking the two scaffolds. nih.govresearchgate.netrsc.org For example, a Knoevenagel condensation between a 6-formyl-benzoxazolone derivative and an active methylene (B1212753) compound derived from a coumarin could form a C=C bridge between the two ring systems.

Isatin: Conjugates of benzoxazoles and isatin have been synthesized, often by creating an amide or imine linkage between the two moieties. biointerfaceresearch.comresearchgate.netnih.gov A 6-amino-benzoxazolone derivative could react with isatin or a derivative to form such a hybrid.

The development of polyfunctionalized derivatives involves introducing multiple functional groups onto the this compound core. semanticscholar.org This can be achieved through a sequence of reactions described in the preceding sections. For example, one could perform a Friedel-Crafts acylation at the C6 position, followed by a reaction on the introduced keto group (e.g., α-halogenation). This halogenated ketone can then serve as an anchor point for attaching other molecules, such as a thiazolidinone ring, leading to complex, polyfunctionalized hybrid molecules. semanticscholar.org

| Target Hybrid | Key Intermediate | Synthetic Strategy Example |

|---|---|---|

| Benzoxazolone-Thiadiazole | 6-(Bromoacetyl)-benzoxazolone | Reaction with thiosemicarbazide followed by acid-catalyzed cyclization. nih.govresearchgate.net |

| Benzoxazolone-Triazole | 6-Azido- or 6-Alkynyl-benzoxazolone | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). researchgate.netnih.gov |

| Benzoxazolone-Coumarin | 6-Formyl-benzoxazolone | Condensation with a coumarin derivative containing an active methylene group. nih.govsemanticscholar.org |

| Benzoxazolone-Isatin | 6-Amino-benzoxazolone | Condensation with an isatin derivative to form an imine or Schiff base. biointerfaceresearch.com |

Exploration of Biological Activities of 3,5,7 Trimethyl 1,3 Benzoxazol 2 3h One and Its Derivatives in Vitro Studies

Antimicrobial Activity (Bacteria and Fungi)

Benzoxazole (B165842) derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov Research has targeted their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species, revealing that structural modifications significantly influence their potency and spectrum of action. nih.gov

In Vitro Assays against Specific Microbial Strains

In vitro screening of benzoxazole derivatives has revealed notable activity against a range of microorganisms. Studies on a series of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton found that their antibacterial potential is selective, primarily acting against Gram-positive bacteria like Bacillus subtilis. nih.gov Many of these compounds also exhibit antifungal properties against yeasts such as Pichia pastoris and human pathogens like Candida albicans. nih.gov

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, derivatives with azaaromatic substituents have been tested, and introducing a bromine atom to the benzoxazole ring was found to increase activity. nih.gov The compound H-Box(4PyBr)-OMe emerged as the most active among the tested heterocyclic derivatives. nih.gov

| Compound Derivative | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pichia pastoris MIC (µg/mL) | Candida albicans MIC (µg/mL) |

|---|---|---|---|---|

| H-Box(Fur)-OMe (21) | 125 | >500 | 125 | 125 |

| H-Box(Pir)-OMe (23) | 125 | >500 | 250 | 250 |

| H-Box(4Py)-OMe (26) | 500 | >500 | >500 | >500 |

| H-Box(4PyBr)-OMe (34) | 62.5 | >500 | 125 | 125 |

Investigation of Resistance Modulation Mechanisms

One of the primary challenges in treating bacterial infections is the rise of antibiotic resistance. nih.gov A major mechanism by which bacteria develop resistance is the active extrusion of antibiotics from the cell by transporter proteins known as efflux pumps. nih.govmdpi.com Molecules that can block these pumps, called efflux pump inhibitors (EPIs), can potentially restore the effectiveness of existing antibiotics. nih.gov

Efflux pumps are categorized into several families, such as the ATP-binding cassette (ABC) and resistance-nodulation-division (RND) superfamilies, and are present in both Gram-positive and Gram-negative bacteria. nih.govmdpi.com EPIs can work through various mechanisms, including interfering with the energy source of the pump (like the proton gradient) or by directly interacting with the pump protein, often as a competitive substrate. nih.govmdpi.com While specific studies on 3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one as an efflux pump inhibitor are not detailed in the provided sources, the development of EPIs represents a critical strategy to combat multidrug resistance, and various heterocyclic scaffolds are being investigated for this purpose. nih.gov

Enzyme Inhibition Studies

Derivatives of 1,3-benzoxazol-2(3H)-one have been evaluated for their ability to inhibit several clinically relevant enzymes. These studies are crucial for developing new therapeutic agents for a variety of diseases, including neurodegenerative disorders and inflammatory conditions.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. plu.mx Numerous benzoxazole derivatives have been synthesized and tested for their AChE inhibitory potential. For example, a series of benzoxazole-based 1,3-thiazole hybrids showed potent AChE inhibition, with some compounds demonstrating activity comparable or superior to standard drugs. plu.mx Structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the aromatic rings significantly influence the inhibitory activity. semanticscholar.org

| Compound | AChE Inhibition IC₅₀ (µM) |

|---|---|

| Compound 12 (benzoxazole-thiazole hybrid) | 0.38 ± 0.016 |

| Compound 9 (benzoxazole-thiazole hybrid) | 1.33 ± 0.05 (BuChE) |

| Compound 2 (benzoxazole-oxadiazole hybrid) | 6.40 ± 1.10 |

| Compound 15 (benzoxazole-oxadiazole hybrid) | 5.80 ± 2.18 |

| Donepezil (Standard) | 33.65 ± 3.50 |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic target for treating ulcers and other related conditions. nih.gov Oxazole-based scaffolds have been designed and synthesized as potential urease inhibitors. In a study of oxazole-based imidazopyridine derivatives, several compounds were found to be more potent than the standard inhibitor, thiourea. nih.gov SAR studies indicated that substituents with strong electron-withdrawing properties (like -NO₂) or those capable of forming hydrogen bonds (like -OH) enhanced the inhibitory activity. nih.gov

| Compound | Urease Inhibition IC₅₀ (µM) |

|---|---|

| Compound 4i (2-CF₃, 4-NO₂) | 5.68 ± 1.66 |

| Compound 4o (4-NO₂) | 7.11 ± 1.24 |

| Compound 4g (2-OH, 5-NO₂) | 9.41 ± 1.19 |

| Compound 4h (2-OH, 3-NO₂) | 10.45 ± 2.57 |

| Thiourea (Standard) | 21.37 ± 1.76 |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. derpharmachemica.comjocpr.com Benzoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. derpharmachemica.com For example, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were investigated, with some compounds showing high selectivity for COX-2. derpharmachemica.com Another study on methyl 2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates also identified compounds with potent COX-2 inhibitory activity comparable to the standard drug, Rofecoxib. jocpr.com

| Compound | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|

| Compound VI 6 | 0.08 | 379 |

| Compound VI 12 | 0.06 | >465 |

| Compound VIIc | 6.40 | N/A |

| Compound VIIb | 9.39 | N/A |

| Rofecoxib (Standard) | 0.41 | >243 |

Other Relevant Enzymatic Targets (e.g., MurB reductase, TNF-α)

The 1,3-benzoxazol-2(3H)-one scaffold has been investigated for its inhibitory potential against several key enzymes involved in disease pathology. Notably, its derivatives have been explored as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a proinflammatory cytokine implicated in a range of inflammatory diseases. nih.govbiointerfaceresearch.com

In the quest for new anti-inflammatory agents, researchers have synthesized and evaluated benzoxazolinone-based compounds for their ability to inhibit TNF-α. nih.govresearchgate.net For instance, a series of benzoxazolinone-containing 1,3,4-thiadiazoles was developed and screened for anti-inflammatory properties. nih.gov One derivative, compound 1f (3-[5-(4-Methoxyphenylamino)- researchgate.netnih.govmdpi.comthiadiazol-2-yl-methyl]-6-methyl-3H-benzooxazol-2-one), demonstrated a significant in vitro TNF-α inhibitory activity of 51.44%, compared to the 62.05% inhibition exhibited by the standard drug indomethacin. nih.gov Similarly, another study on novel bis-heterocycles containing benzoxazolinone linked to 1,2,3-triazoles found that compound 3i showed significant TNF-α inhibitory activity (50.95%), comparable to indomethacin's 64.01% inhibition. nih.govresearchgate.net These findings underscore the potential of the benzoxazolone core structure in the design of novel TNF-α inhibitors. nih.govscielo.br

While TNF-α has been a productive target, information regarding the inhibition of other enzymes like MurB reductase by this compound or its close analogs is not prominent in the reviewed literature. However, the versatility of the benzoxazole scaffold is shown in studies on other targets, such as DprE1, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis, which has been successfully inhibited by novel 1,2,3-triazole-benzoxazole hybrids. nih.gov

Antioxidant Activity Assessment

The capacity of benzoxazole derivatives to counteract oxidative stress has been evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidized species.

Radical Scavenging Assays (e.g., ABTS)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method used to determine the radical-scavenging ability of compounds. nih.gov Studies on hybrid molecules incorporating the 1,3-benzoxazol-2(3H)-one structure have demonstrated their potential as antioxidants. researchgate.net For example, synthesized benzoxazole–triazole and benzoxazole–thiadiazole hybrids were evaluated for their antioxidant activities, including ABTS radical scavenging. researchgate.net The general principle of this assay is that antioxidants donate a hydrogen ion to the unstable ABTS free radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.govnih.gov While specific IC50 values for this compound are not provided, the broader class of benzoxazole derivatives has shown promise in this area, indicating that the core scaffold contributes to antioxidant potential. mdpi.com

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines (non-clinical)

The benzoxazole nucleus is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating cytotoxic and antiproliferative effects against a variety of human cancer cell lines. researchgate.netnih.govnih.gov

Analysis of Efficacy against various Cancer Cell Lines (e.g., MCF-7, HePG2, Ca9-22)

Derivatives of the 1,3-benzoxazol-2(3H)-one core have been extensively tested for their anticancer activity. Studies have shown that these compounds can exhibit moderate to potent cytotoxicity against several cancer cell lines, including the MCF-7 breast adenocarcinoma line and the HepG2 hepatocellular carcinoma line. nih.govresearchgate.netjksus.orgresearchgate.net

In one study, novel benzoxazole analogues were synthesized and evaluated, with compounds 3m and 3n showing particularly noteworthy anticancer effects against a panel of cell lines that included MCF7 and HepG2. nih.gov Another investigation into 2-substituted-1,3-benzoxazole derivatives also reported on their evaluation as anticancer agents. researchgate.net A separate series of newly synthesized benzoxazole derivatives displayed moderate to strong cytotoxic effects, with one compound showing an IC50 value of 5.5 ± 0.22 µg/ml against HepG2, and another an IC50 of 5.6 ± 0.32 µg/ml against a breast cancer cell line. researchgate.net Furthermore, a study focusing on a specific benzimidazole (B57391) derivative, se-182 , reported potent cytotoxic action against HepG2 cells with an IC50 value of 15.58 µM, which was more potent than the reference drug cisplatin (B142131) (IC50 = 37.32 µM) in that particular study. researchgate.net

The table below summarizes the cytotoxic activity of selected benzoxazole and related heterocyclic derivatives against MCF-7 and HepG2 cell lines from various studies. Data for the Ca9-22 cell line was not available in the reviewed sources.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Benzoxazole derivative 11 | Hepatocellular Carcinoma (HepG2) | 5.5 ± 0.22 µg/ml | researchgate.net |

| Benzoxazole derivative 12 | Breast Cancer | 5.6 ± 0.32 µg/ml | researchgate.net |

| Benzothiazole derivative 4b | Breast Adenocarcinoma (MCF-7) | 0.011 µM | researchgate.net |

| Benzoxazepine-purine 28 | Breast Adenocarcinoma (MCF-7) | 0.67 ± 0.18 µM | nih.gov |

| Benzimidazole derivative se-182 | Liver Carcinoma (HepG2) | 15.58 µM | researchgate.net |

| Benzimidazole derivative se-182 | Breast Carcinoma (MCF-7) | >200 µM | jksus.org |

| Benzofuran derivative 7 | Liver Carcinoma (HepG2) | 11 ± 3.2 µM | nih.gov |

| Benzofuran derivative 8 | Liver Carcinoma (HepG2) | 3.8 ± 0.5 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency (non-clinical focus)

Influence of Derivatization on Target Specificity and Efficacy:There is no available research on the synthesis of derivatives from this compound or the subsequent impact on its target specificity and efficacy in vitro.

Generating content for the requested article without specific supporting data would result in speculation and scientific inaccuracy. Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article focused solely on the specified compound, the request cannot be fulfilled at this time.

Applications in Advanced Materials Science and Chemical Technologies

Role as Chiral Auxiliaries in Asymmetric Reactions

The benzoxazolone core is a known structural motif in medicinal chemistry and materials science. In the field of asymmetric synthesis, related heterocyclic compounds, such as oxazolidinones, are widely employed as chiral auxiliaries to control the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. However, specific studies detailing the synthesis and application of chiral variants of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one as chiral auxiliaries in asymmetric reactions have not been identified in the current body of scientific literature.

Application as Chiral Receptors for the Resolution of Racemic Mixtures

Chiral molecules can be used as receptors to differentiate between the enantiomers of a racemic mixture, a crucial process in the production of enantiomerically pure compounds. While some complex benzoxazole (B165842) derivatives have been investigated for their potential as enantioselective receptors for specific molecules like glutamic acid, there is no available research demonstrating the use of this compound for the resolution of racemic mixtures.

Integration into Photochromic and Fluorescent Materials

Benzoxazole derivatives are a significant class of compounds used in the development of fluorescent probes and materials due to their inherent photophysical properties. They are often incorporated into larger molecular systems to create materials with specific absorption and emission characteristics. Some benzoxazole-containing compounds have been explored for their utility in organic light-emitting diodes (OLEDs) and as fluorescent brighteners. Nevertheless, there is a lack of specific data on the integration of this compound into photochromic or fluorescent materials, and its specific photophysical properties remain uncharacterized in the available literature.

Function as Ligands in Catalytic Systems

The nitrogen and oxygen atoms within the benzoxazole ring system offer potential coordination sites for metal ions, making them candidates for use as ligands in catalysis. The electronic and steric properties of the benzoxazole can be tuned by substituents, which in turn can influence the activity and selectivity of a metal catalyst. While the broader class of benzoxazoles has been utilized in this capacity, there are no specific reports on the application of this compound as a ligand in any catalytic system.

Development of Novel Organic Scintillators and Brightening Agents

Organic scintillators are materials that emit light upon interaction with ionizing radiation, and fluorescent brightening agents are used to enhance the whiteness of materials. Certain coumarin-benzoxazole derivatives have been synthesized and investigated for their potential as blue fluorescent brighteners. However, research specifically detailing the synthesis or evaluation of this compound for applications as an organic scintillator or a brightening agent is currently absent from scientific publications.

Intellectual Property and Patent Landscape of Benzoxazolone Derivatives Academic Perspective

Analysis of Patent Trends Related to Benzoxazolone Derivatives

Key trends observed in the patenting of benzoxazolone derivatives include:

Focus on Diverse Therapeutic Areas: Patents for benzoxazolone derivatives cover a wide array of diseases. A significant portion of the patented inventions are directed towards oncology, with compounds designed as kinase inhibitors or other anti-proliferative agents. researchgate.net Other prominent therapeutic areas include inflammatory conditions, infectious diseases, and neurological disorders. google.commdpi.com

Novel Scaffolds and Synthesis Methods: A number of patents focus on novel synthetic methodologies to create diverse libraries of benzoxazolone derivatives. google.com These patents often claim not just the final compounds but also the intermediate structures and the processes to obtain them.

Geographical Distribution of Filings: Patent filings for benzoxazolone derivatives are global, with significant activity in major markets such as the United States, Europe, and China. This reflects the worldwide interest in developing new therapeutics based on this scaffold.

Below is an interactive data table summarizing the patent trends for benzoxazolone and related benzoxazole (B165842) derivatives based on a review of patents granted between 2015 and 2020. nih.govmonash.edu

| Therapeutic Area | Representative Patented Biological Targets | Noteworthy Patented Activities |

| Oncology | Kinases (e.g., VEGFR-2), mTOR, Acid Ceramidase | Anti-proliferative, Apoptosis-inducing |

| Inflammation & Pain | Cyclooxygenase (COX), Lipoxygenase (LOX), Acid Ceramidase | Anti-inflammatory, Analgesic |

| Infectious Diseases | Viral Enzymes (e.g., HIV-1 Reverse Transcriptase), Bacterial Enzymes | Antibacterial, Antiviral, Antifungal |

| Neurological Disorders | Monoamine Oxidase (MAO), Cholinesterases | Neuroprotective, Anticonvulsant |

This table is a representative summary and not exhaustive of all patented applications.

Academic Contributions to Patentable Discoveries Involving Benzoxazolone Scaffolds

Academic research plays a crucial role in elucidating the fundamental chemistry and biology of benzoxazolone scaffolds, often laying the groundwork for patentable inventions. Universities and public research institutions are significant contributors to the intellectual property landscape through their discoveries of novel compounds, new biological activities, and innovative synthetic methods.

One notable example of academic contribution to the patenting of benzoxazolone derivatives is the work on acid ceramidase inhibitors. Researchers at the University of California have been instrumental in the discovery and patenting of benzoxazolone derivatives as potent inhibitors of this enzyme, which has implications for the treatment of cancer, inflammation, and pain. google.com This highlights the direct translation of academic research into valuable intellectual property with significant therapeutic potential.

Academic contributions often manifest in the following ways:

Discovery of New Biological Targets: University-led research frequently identifies novel biological targets for existing scaffolds like benzoxazolone. These fundamental discoveries can open up new avenues for drug development and subsequent patenting.

Development of Novel Synthetic Routes: Academic chemistry departments are often at the forefront of developing innovative and efficient synthetic methods for complex molecules. A novel synthesis of benzoxazolone derivatives has been developed through a ring expansion and reduction approach at the University of Minnesota, showcasing academic innovation in synthetic chemistry. umn.edu

Elucidation of Structure-Activity Relationships (SAR): Detailed SAR studies, often conducted in academic labs, provide a deep understanding of how chemical modifications to the benzoxazolone scaffold affect its biological activity. This knowledge is critical for designing more potent and selective drug candidates, which are often the subject of patent applications.

The table below provides examples of academic contributions that have led to or have the potential for patentable discoveries in the field of benzoxazolone derivatives.

| Academic Institution | Area of Contribution | Potential for Patentable Invention |

| University of California | Discovery of benzoxazolone derivatives as acid ceramidase inhibitors. google.com | Patented compounds and their use in treating cancer and inflammation. |

| Monash University | Review and analysis of patent landscape for benzoxazole derivatives. nih.gov | Identification of new therapeutic opportunities and targets for future patent filings. |

| University of Minnesota | Development of a novel synthetic route to benzoxazolone derivatives. umn.edu | Patentable new synthesis methods and novel derivatives. |

Future Research Directions and Unexplored Avenues for 3,5,7 Trimethyl 1,3 Benzoxazol 2 3h One Research

Development of Advanced Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one and its derivatives can be significantly advanced by moving beyond traditional synthetic methods and embracing modern, more efficient technologies. Future research should focus on developing robust and versatile synthetic strategies that allow for the creation of architecturally complex derivatives with high precision and yield.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, increase product yields, and improve reaction selectivity in the synthesis of various heterocyclic compounds, including benzoxazoles. mdpi.comresearchgate.net For this compound, MAOS could facilitate the rapid generation of a library of derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.

Another key area for development is the implementation of flow chemistry . Continuous flow processes offer numerous advantages over batch synthesis, including enhanced safety, scalability, and the potential for multi-step reactions in a single, continuous operation. rsc.orgacs.org The synthesis of complex benzoxazolone derivatives often involves multiple steps; a flow chemistry approach could streamline this process, making it more efficient and cost-effective for producing a wide range of analogs of this compound.

Furthermore, the use of transition-metal-catalyzed C-H functionalization represents a powerful tool for the late-stage modification of the this compound core. This would allow for the direct introduction of various functional groups onto the aromatic ring, providing access to novel derivatives that would be difficult to synthesize using traditional methods.

| Synthetic Methodology | Potential Advantages for this compound Derivatives |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, enhanced reaction selectivity. |

| Flow Chemistry | Improved safety, scalability, potential for multi-step synthesis. |

| Transition-Metal-Catalyzed C-H Functionalization | Direct and late-stage modification of the core structure, access to novel derivatives. |

Deeper Mechanistic Insights into Biological and Catalytic Activities through Advanced Biophysical Techniques

To fully exploit the potential of this compound in drug discovery and catalysis, a deeper understanding of its mechanism of action at a molecular level is crucial. Future research should employ a suite of advanced biophysical techniques to elucidate the interactions of this compound with its biological targets.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics and affinity of molecular interactions in real-time. mdpi.comresearchgate.net SPR could be used to identify and characterize the binding of this compound and its derivatives to specific proteins, providing valuable information on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). frontiersin.orgnih.gov This information is invaluable for understanding the driving forces behind the binding of this compound to its target and for guiding the rational design of more potent analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level structural information on the interaction between a small molecule and its protein target. beilstein-journals.orgnih.gov NMR techniques, such as chemical shift perturbation and saturation transfer difference, can be used to map the binding site of this compound on its target protein and to determine the conformation of the bound ligand.

X-ray Crystallography offers the possibility of obtaining a high-resolution, three-dimensional structure of this compound bound to its target protein. This detailed structural information is the gold standard for understanding binding interactions and is instrumental in structure-based drug design.

| Biophysical Technique | Information Gained | Relevance to this compound |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | Target identification and validation, lead optimization. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), stoichiometry (n) | Understanding binding forces, rational drug design. |

| NMR Spectroscopy | Binding site mapping, ligand conformation | Structure-activity relationship studies. |

| X-ray Crystallography | High-resolution 3D structure of the complex | Structure-based drug design. |

Exploration of Novel Material Science Applications Requiring Precise Structural Control

The unique electronic and structural properties of the benzoxazolone core suggest that this compound and its derivatives could have significant potential in material science. Future research should explore the development of novel materials where the precise structural control afforded by the trimethylated scaffold is a key advantage.

One area of interest is in the development of organic electronics . The benzoxazole (B165842) moiety is known to be a component of some fluorophores. The specific substitution pattern of this compound could be exploited to tune the photophysical properties of the molecule, leading to the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Another promising direction is in the field of polymer chemistry . The incorporation of the rigid and thermally stable benzoxazolone unit into polymer backbones can enhance the thermal and mechanical properties of the resulting materials. rsc.org The trimethyl substitution could be used to control the solubility and processability of these polymers, as well as to influence their self-assembly into well-defined nanostructures.

The ability of benzoxazolone derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular materials . The methyl groups on the this compound core could be used to direct the self-assembly of these molecules into functional materials with applications in areas such as sensing, catalysis, and drug delivery.

| Material Science Application | Role of this compound |

| Organic Electronics | As a tunable fluorophore for OLEDs and OPVs. |

| Polymer Chemistry | To enhance thermal and mechanical properties of polymers. |

| Supramolecular Materials | As a building block for self-assembled functional materials. |

Strategic Design for Enhanced Bioactivity through Computational Approaches and Experimental Validation

The discovery of new bioactive derivatives of this compound can be significantly accelerated through the integration of computational design and experimental validation. Future research should leverage in silico methods to guide the synthesis and biological evaluation of new compounds with enhanced potency and selectivity.

Molecular docking studies can be used to predict the binding mode of this compound and its analogs to the active site of a target protein. rsc.org This information can be used to design new derivatives with improved binding affinity and to understand the structural basis for their activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Virtual screening of large compound libraries can be employed to identify new derivatives of this compound with the potential to bind to a specific biological target. The hits from virtual screening can then be synthesized and tested experimentally to validate their activity.

The insights gained from these computational approaches should be used to guide a focused program of chemical synthesis and biological testing. This iterative cycle of design, synthesis, and evaluation is a powerful strategy for the rapid discovery of new bioactive molecules based on the this compound scaffold.

| Computational Approach | Application in Drug Discovery |

| Molecular Docking | Prediction of binding modes, structure-based design. |

| QSAR | Prediction of biological activity, lead optimization. |

| Virtual Screening | Identification of new hit compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.